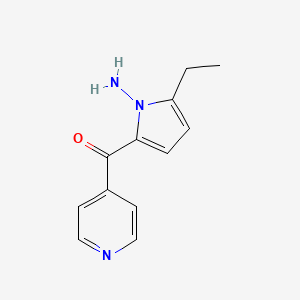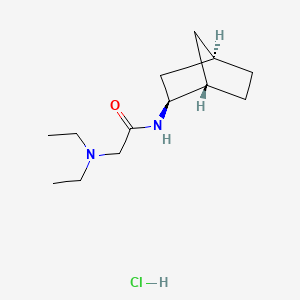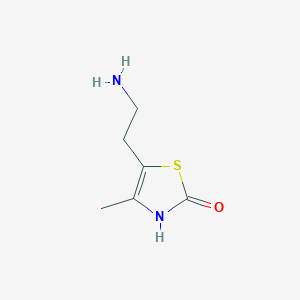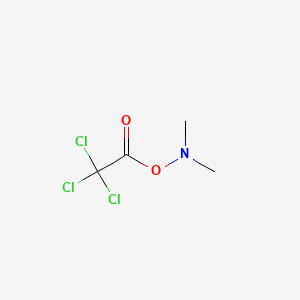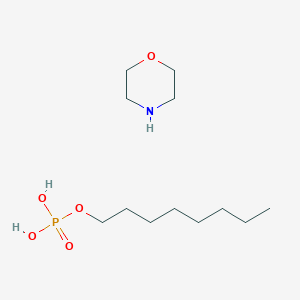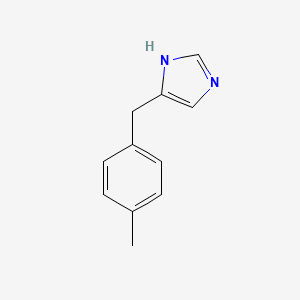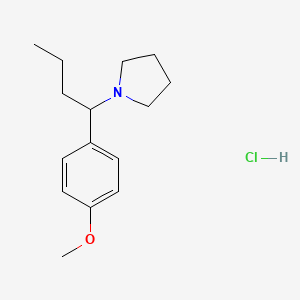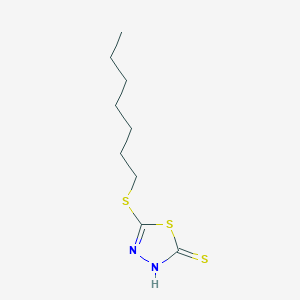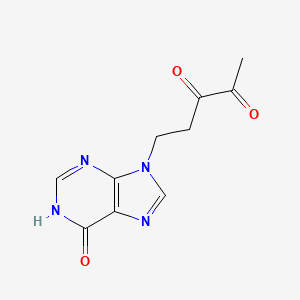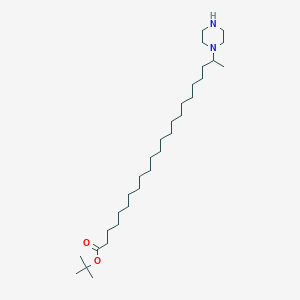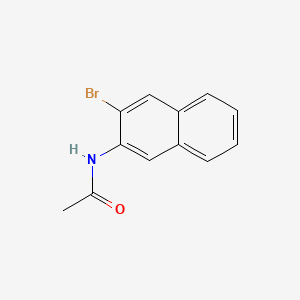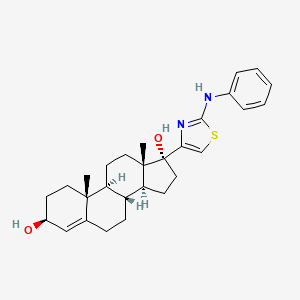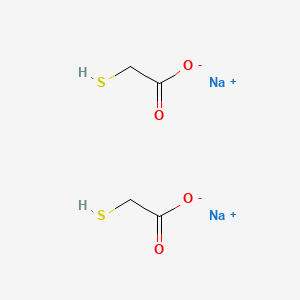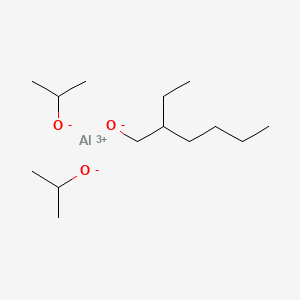
(2-Ethylhexan-1-olato)bis(propan-2-olato)aluminum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (2-Ethylhexan-1-olato)bis(propan-2-olato)aluminum typically involves the reaction of aluminum isopropoxide with 2-ethylhexanol under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity .
Chemical Reactions Analysis
(2-Ethylhexan-1-olato)bis(propan-2-olato)aluminum undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form aluminum oxide and other by-products.
Substitution: It can undergo substitution reactions where the alkoxide groups are replaced by other ligands.
Hydrolysis: In the presence of water, it hydrolyzes to form aluminum hydroxide and the corresponding alcohols.
Common reagents used in these reactions include oxidizing agents, water, and other ligands. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Ethylhexan-1-olato)bis(propan-2-olato)aluminum has several applications in scientific research:
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Industry: It is used in the production of advanced materials, including coatings and composites.
Mechanism of Action
The mechanism by which (2-Ethylhexan-1-olato)bis(propan-2-olato)aluminum exerts its effects involves the coordination of the aluminum center with various ligands. This coordination can alter the reactivity and stability of the compound, making it useful in catalytic and synthetic applications . The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the aluminum center .
Comparison with Similar Compounds
(2-Ethylhexan-1-olato)bis(propan-2-olato)aluminum can be compared with other similar compounds such as:
(Hexyloxy)bis(propan-2-olato)aluminum: Similar in structure but with different alkoxide groups.
(o,o-Dioctyl dithiophosphate-s)(octanoato-o)zinc: Another metal alkoxide compound with different metal and alkoxide groups.
The uniqueness of this compound lies in its specific combination of alkoxide groups and its reactivity profile, which makes it suitable for a wide range of applications .
Properties
CAS No. |
93917-93-2 |
|---|---|
Molecular Formula |
C14H31AlO3 |
Molecular Weight |
274.38 g/mol |
IUPAC Name |
aluminum;2-ethylhexan-1-olate;propan-2-olate |
InChI |
InChI=1S/C8H17O.2C3H7O.Al/c1-3-5-6-8(4-2)7-9;2*1-3(2)4;/h8H,3-7H2,1-2H3;2*3H,1-2H3;/q3*-1;+3 |
InChI Key |
MRXOPNQJIZJEFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C[O-].CC(C)[O-].CC(C)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


